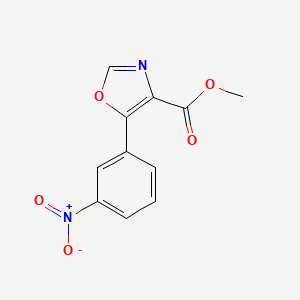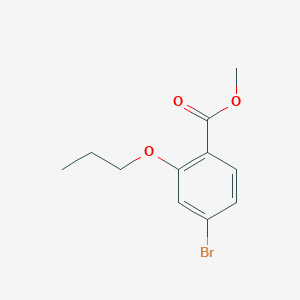![molecular formula C13H17NO4 B7960521 Methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate](/img/structure/B7960521.png)
Methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate is an organic compound with the molecular formula C13H17NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate group and a methoxy-oxobutylamino side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate can be synthesized through a substitution reaction involving toluene. The specific steps include reacting toluene with bromobutane to generate 4-bromobutyltoluene, followed by a reaction with methyl formate to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
Methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate include:
- Methyl 4-(4-oxobutyl)benzoate
- 4-(4-Oxobutyl)benzoic acid methyl ester
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy-oxobutylamino side chain differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-[(4-methoxy-4-oxobutyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12(15)4-3-9-14-11-7-5-10(6-8-11)13(16)18-2/h5-8,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFTBOYBGYDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Tert-butyl 5-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7960439.png)
amino}-4-methylpentanoate](/img/structure/B7960447.png)
![Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester](/img/structure/B7960457.png)
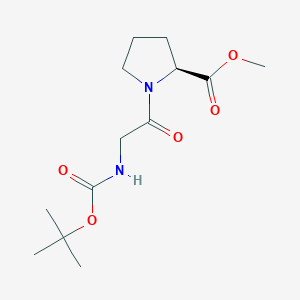
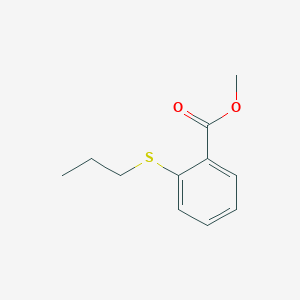
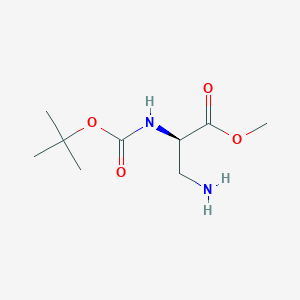


![[3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7960510.png)
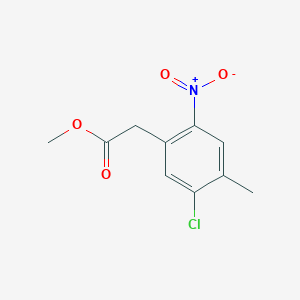
![Methyl (2S)-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960523.png)
amino}-4-methylpentanoate](/img/structure/B7960527.png)
